(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Beschreibung
Eigenschaften
IUPAC Name |
(E)-1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-28(24,25)16-6-2-5-15-18(16)20-19(27-15)22-11-9-21(10-12-22)17(23)8-7-14-4-3-13-26-14/h2-8,13H,9-12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFHPCVKKIIIN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, highlighting its antibacterial, anticancer, and enzyme-inhibitory properties.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzothiazole moiety, a piperazine ring, and a thiophene group. Its synthesis typically involves the condensation of appropriate precursors under controlled conditions, often utilizing methodologies such as Knoevenagel condensation or other coupling reactions to achieve the desired molecular architecture .
2. Antibacterial Activity
Recent investigations have demonstrated that compounds similar to (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant antibacterial properties. For example, a study reported the antibacterial activity of related benzothiazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with notable zones of inhibition observed at concentrations as low as 7.5 mM .
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 8 | 10.5 |
| Compound B | 7.5 | 7 |
| Compound C | 7 | 6 |
This table illustrates the antibacterial efficacy of several compounds related to the target molecule, indicating that structural modifications can enhance activity.
3. Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives containing the benzothiazole and thiophene moieties can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values ranging from 4.36 μM to over 50 μM against various cancer cell lines, suggesting a promising avenue for further research into their mechanisms of action .
4. Enzyme Inhibition
The compound's ability to inhibit key enzymes has been another focal point of research. For example, studies have indicated that related compounds can act as effective inhibitors of acetylcholinesterase (AChE), with IC50 values significantly lower than those of standard reference drugs . This suggests potential applications in treating neurodegenerative diseases.
5. Case Studies
Case Study 1: Antibacterial Efficacy
In a study involving the synthesis of benzothiazole derivatives, researchers found that specific modifications led to enhanced antibacterial activity against multidrug-resistant strains. The incorporation of piperazine was crucial for improving solubility and bioavailability, which are essential for effective treatment outcomes .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, a derivative of the compound was tested against colorectal cancer cell lines, showing significant cytotoxic effects at low concentrations. Molecular docking studies suggested that these compounds might inhibit tyrosine kinases involved in cancer progression .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives similar to (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of the methylsulfonyl group enhances the solubility and bioactivity of these compounds.
Anticancer Activity
Compounds featuring the benzothiazole structure have been studied for their anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents.
Neurological Disorders
Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in treating neurological disorders such as Alzheimer's disease . The ability to cross the blood-brain barrier due to their lipophilicity makes these compounds suitable candidates for neurological applications.
Antidepressant Activity
Research has indicated that piperazine-containing compounds possess antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is believed to contribute to these effects .
Case Studies
Analyse Chemischer Reaktionen
Core Benzothiazole Formation
The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example:
-
Reaction of 2-amino-4-(methylsulfonyl)benzenethiol with formic acid or acyl chlorides under dehydrating conditions yields the benzothiazole core .
Piperazine Substitution
The methylsulfonyl-piperazine moiety is introduced through nucleophilic aromatic substitution (SNAr):
-
2-Chlorobenzo[d]thiazole derivatives react with 1-(methylsulfonyl)piperazine in polar aprotic solvents (e.g., DMF) at 80–100°C, achieving yields of 70–85%.
Enone Linker Construction
The α,β-unsaturated ketone bridge is formed via Claisen-Schmidt condensation:
-
Piperazine-substituted benzothiazole reacts with thiophene-2-carbaldehyde in ethanol under basic conditions (KOH or NaOH), producing the (E)-configured enone with 65–78% yield.
Methylsulfonyl Group
-
Reduction : The sulfonyl group resists common reducing agents (e.g., LiAlH4) but can be desulfonylated under strong acidic conditions (HBr/AcOH, 120°C) .
-
Nucleophilic Displacement : Reacts with Grignard reagents at the sulfone’s oxygen, though steric hindrance from the piperazine limits reactivity.
α,β-Unsaturated Ketone
-
Michael Addition : Undergoes regioselective additions with nucleophiles (e.g., amines, thiols) at the β-position. For example:
Nucleophile Product Yield (%) Conditions Benzylamine β-Amino ketone derivative 62 EtOH, RT, 24h Thiophenol β-Sulfanyl ketone derivative 58 DCM, 40°C, 12h -
Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming six-membered rings in 45–50% yield.
Thiophene Ring
-
Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs preferentially at the 5-position of the thiophene ring .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 2-position (Pd(PPh₃)₄, K₂CO₃, 80°C) .
Photolytic Degradation
Exposure to UV light (λ = 254 nm) in methanol leads to:
-
Cleavage of the enone linker (50% degradation in 6h).
-
Formation of benzo[d]thiazole-4-sulfonic acid and thiophene-2-carboxylic acid as primary byproducts.
Hydrolytic Stability
-
Acidic Hydrolysis (HCl, 60°C): Degrades the piperazine ring, yielding 4-(methylsulfonyl)aniline and fragmented thiophene derivatives .
-
Basic Hydrolysis (NaOH, 80°C): Results in retro-Claisen cleavage of the enone, producing acetophenone analogs.
Hydrogenation
-
Selective reduction of the enone’s double bond (H₂, Pd/C, EtOAc) gives the saturated ketone derivative in 92% yield.
Oxidation
Mechanistic Insights
-
Claisen-Schmidt Condensation : Proceeds via a base-mediated enolate formation, followed by dehydration to stabilize the conjugated enone.
-
SNAr Reaction : The electron-withdrawing methylsulfonyl group activates the benzothiazole’s 2-position for nucleophilic attack by piperazine .
Analytical Characterization
Key data for reaction monitoring:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.15 (s, 1H, thiazole-H), 7.82 (d, 1H, thiophene-H), 6.45 (d, 1H, =CH) |
| IR | 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1580 cm⁻¹ (C=N) |
| HPLC | Retention time: 6.8 min (C18 column, MeCN:H₂O = 70:30) |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Compounds with Benzothiazole and Piperazine Moieties
(a) 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (CAS: 941909-05-3)
- Structural similarity : Contains a fluorinated benzothiazole and piperazine but replaces the α,β-unsaturated ketone with a thioether linkage.
- Bioactivity: Not explicitly reported, but fluorinated benzothiazoles are linked to antitumor activity .
(b) 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- Structural similarity : Shares the benzothiazole core but incorporates a pyrazolone ring instead of piperazine.
- Key difference : The pyrazolone ring introduces additional hydrogen-bonding sites, which may enhance solubility and binding specificity .
- Bioactivity : Pyrazolone derivatives exhibit anti-inflammatory and analgesic effects .
Table 1: Comparison of Benzothiazole-Piperazine Derivatives
Compounds with α,β-Unsaturated Ketone and Thiophene Moieties
(a) (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
- Structural similarity : Features the α,β-unsaturated ketone and thiazole (analogous to benzothiazole).
- Key difference : Lacks the piperazine linker, reducing conformational flexibility.
- Bioactivity: Thiazole-enone hybrids show antibacterial and anticancer activity .
(b) (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
- Structural similarity: Contains the enone-thiophene system but replaces benzothiazole with a pyrazole ring.
- Key difference : Pyrazole enhances π-π stacking interactions, improving binding to aromatic protein pockets .
- Bioactivity : Pyrazole chalcones exhibit antimalarial and anticancer effects .
Table 2: Enone-Thiophene Derivatives
Piperazine-Containing Analogues
(a) (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
- Structural similarity: Retains the piperazine-enone framework but substitutes benzothiazole with benzodioxole.
- Bioactivity : Benzodioxole derivatives are explored for neuroprotective effects .
(b) (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Q & A
Q. What synthetic methodologies are recommended for synthesizing (E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and what critical reaction conditions ensure optimal yield?
The synthesis involves multi-step procedures:
- Step 1 : Formation of the benzothiazole-piperazine core via nucleophilic substitution, requiring reflux in aprotic solvents (e.g., DMF) at 80–100°C for 8–12 hours .
- Step 2 : Introduction of the methylsulfonyl group using sulfur trioxide or sulfonating agents under anhydrous conditions .
- Step 3 : Claisen-Schmidt condensation to attach the thiophene-containing enone moiety, catalyzed by triethylamine or DBU, with yields ranging from 45–65% . Purification via column chromatography (ethyl acetate/hexane gradients) is critical for isolating the E-isomer .
Q. Which spectroscopic techniques are essential for structural characterization, and how should researchers interpret key data?
- ¹H/¹³C NMR : Confirm the E-configuration of the enone through coupling constants (J = 12–16 Hz) and piperazine methylene resonances (δ 2.8–3.5 ppm) .
- FT-IR : Detect the carbonyl stretch (C=O) at 1670–1700 cm⁻¹ and sulfonyl S=O vibrations at 1150–1200 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- X-ray crystallography : Resolve stereochemical ambiguities; the E-configuration shows distinct dihedral angles between thiophene and benzothiazole planes .
Q. What physicochemical properties influence this compound’s behavior in biological assays?
- Solubility : Limited aqueous solubility (<0.1 mg/mL in PBS) but high solubility in DMSO (>50 mg/mL) .
- Thermal stability : Melting point 178–182°C with decomposition onset at 210°C (DSC data) .
- Lipophilicity : LogP ~3.2–3.8 (calculated), suggesting moderate membrane permeability .
- pH stability : Degrades under strongly acidic/basic conditions (pH <3 or >10), necessitating buffered formulations .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to address low yields in the final condensation step?
- Parameter screening : Use Design of Experiments (DoE) to optimize solvent polarity (THF/DMF mixtures), temperature gradients (60→90°C), and stoichiometric ratios (1.2:1 enone:piperazine precursor) .
- Byproduct analysis : Employ HPLC-PDA to identify Michael addition side products (e.g., β-ketoamine adducts) and adjust catalyst loading (e.g., triethylamine vs. DBU) .
- Alternative methods : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) and improves yields (78% reported for analogs) .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?
- Enhanced sampling : Run 50 ns molecular dynamics (MD) simulations with metadynamics to explore conformational flexibility missed in rigid docking .
- Hydration analysis : Use WaterMap to identify displaced water molecules in binding pockets (e.g., COX-2’s Arg120 interaction) .
- Free energy calculations : Apply thermodynamic integration (TI) or free energy perturbation (FEP) to quantify binding energy discrepancies .
- Experimental validation : Compare with X-ray co-crystal structures (e.g., PDB 5KIR) to refine force field parameters .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate analogs against inflammatory targets?
- Pharmacophore modeling : Define critical features: (1) sulfonyl acceptor, (2) aromatic π-system (thiophene/benzothiazole), (3) hydrogen-bond donor (enone carbonyl) .
- 3D-QSAR : Develop CoMFA/CoMSIA models using IC₅₀ data from cyclooxygenase (COX) inhibition assays .
- Electronic effects : Correlate Hammett σ values of substituents (e.g., methylsulfonyl vs. ethoxy) with activity .
- Biological validation : Test analogs in LPS-induced TNF-α suppression assays and compare with indomethacin as a reference .
Q. What methodologies address discrepancies in solubility data reported across studies?
- Standardized protocols : Use shake-flask method with UV/Vis quantification at λₘₐₓ 280–320 nm (thiophene absorbance) .
- Solvent selection : Compare solubility in PEG-400 (pharmaceutically relevant) vs. DMSO (assay-compatible) .
- Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility (>1 mg/mL) while monitoring stability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
